molecular formula C19H28N2O4 B11818640 Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B11818640
M. Wt: 348.4 g/mol
InChI Key: PCYBREMPUMKNIB-UHFFFAOYSA-N
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Description

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with 3-(2-bromoethyl)pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug or drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This compound can also interact with various molecular targets, such as enzymes and receptors, through its benzyl and pyrrolidine moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a Boc-protected amino group, and a pyrrolidine ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-11-9-15-10-12-21(13-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22)

InChI Key

PCYBREMPUMKNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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